

Application Note: A Cell-Based Assay for Screening Ilaprazole Sodium Efficacy

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Compound of Interest		
Compound Name:	Ilaprazole sodium	
Cat. No.:	B1632448	Get Quote

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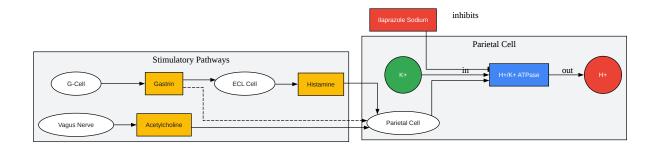
Introduction

Ilaprazole sodium is a potent proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion by irreversibly binding to and inhibiting the H+/K+ ATPase, the proton pump of the gastric parietal cells.[1][2][3] This application note provides a detailed protocol for a robust cell-based assay to screen for the efficacy of **Ilaprazole sodium** and other potential PPIs. The assay utilizes a recombinant cell line stably expressing the human H+/K+ ATPase and measures the inhibition of proton pump activity by monitoring changes in intracellular pH (pHi). This method offers a physiologically relevant and high-throughput compatible platform for compound screening and characterization.

The secretion of gastric acid is a complex process regulated by various signaling pathways.[4] [5][6] Histamine, gastrin, and acetylcholine are the primary secretagogues that stimulate parietal cells, leading to the translocation and activation of the H+/K+ ATPase at the apical membrane.[7][8][9] This assay mimics the physiological activation of the proton pump to provide a relevant context for evaluating inhibitor efficacy.

Signaling Pathway of Gastric Acid Secretion





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Caption: Signaling pathways stimulating gastric acid secretion and the inhibitory action of **Ilaprazole sodium** on the H+/K+ ATPase.

Experimental Protocols

Cell Line Development: Stably Expressing H+/K+ ATPase in HEK293 Cells

A stable cell line expressing the human H+/K+ ATPase is crucial for a reproducible assay. While some immortalized human gastric cell lines are available, creating a stable recombinant line in a host like Human Embryonic Kidney 293 (HEK293) cells offers a consistent and well-characterized background.[10][11][12][13][14][15]

Materials:

- HEK293 cells (e.g., ATCC CRL-1573)
- Expression vector containing the coding sequences for human H+/K+ ATPase α and β subunits
- Transfection reagent



- Selection antibiotic (e.g., Puromycin)
- Cell culture medium and supplements

Protocol:

- Co-transfect HEK293 cells with the expression vectors for the H+/K+ ATPase α and β subunits using a suitable transfection reagent.
- 48 hours post-transfection, begin selection by adding the appropriate concentration of the selection antibiotic to the culture medium.
- Culture the cells under selection pressure, replacing the medium every 3-4 days, until resistant colonies are formed.
- Isolate and expand individual colonies.
- Screen the expanded clones for H+/K+ ATPase expression and functional activity using the assay protocol described below.

Cell-Based H+/K+ ATPase Inhibition Assay

This protocol is optimized for a 96-well plate format, making it suitable for high-throughput screening.

Materials:

- HEK293 cells stably expressing human H+/K+ ATPase
- · Black, clear-bottom 96-well plates
- BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester)
- Histamine
- Ilaprazole sodium
- Hanks' Balanced Salt Solution (HBSS)



- Nigericin and Valinomycin (for pH calibration)
- Fluorescence plate reader with dual excitation capability

Protocol:

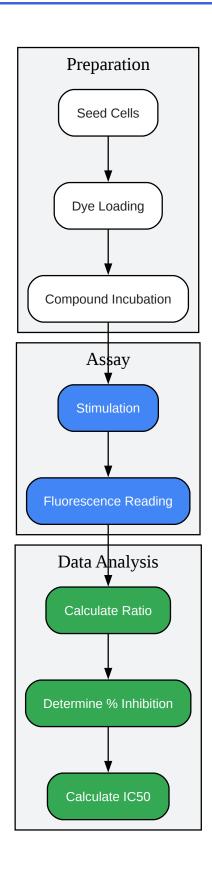
- Cell Seeding:
 - Seed the H+/K+ ATPase-expressing HEK293 cells into black, clear-bottom 96-well plates at a density of 50,000 cells per well in 100 μL of culture medium.
 - Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
- · Dye Loading:
 - Prepare a 5 μM BCECF-AM loading solution in HBSS.
 - Remove the culture medium from the wells and wash once with 100 μL of HBSS.
 - Add 100 μL of the BCECF-AM loading solution to each well.
 - Incubate for 30-60 minutes at 37°C.[1][4][6]
 - Wash the cells twice with 100 μL of HBSS to remove extracellular dye.
- Compound Incubation:
 - Prepare serial dilutions of Ilaprazole sodium and control compounds in HBSS.
 - \circ Add 50 μ L of the compound dilutions to the respective wells. Include wells with vehicle control (HBSS).
 - Incubate for 30 minutes at 37°C.
- Stimulation and Measurement:
 - Prepare a 2X working solution of histamine in HBSS.



- Using the fluorescence plate reader's injection function, add 50 μL of the histamine solution to all wells (except for unstimulated controls) to induce proton pump activity.
- Immediately begin kinetic reading of fluorescence. Measure the fluorescence intensity at an emission wavelength of 535 nm with dual excitation at 490 nm (pH-sensitive) and 440 nm (pH-insensitive).[6]
- Record data every 30 seconds for at least 10 minutes.
- Data Analysis:
 - Calculate the ratio of the fluorescence intensities (490 nm / 440 nm) for each time point.
 - Determine the change in the fluorescence ratio (ΔRatio) in response to histamine stimulation for each well.
 - Calculate the percentage of inhibition for each concentration of Ilaprazole sodium using the following formula: % Inhibition = 100 * (1 - (ΔRatio_compound / ΔRatio_vehicle))
 - Plot the % Inhibition against the logarithm of the Ilaprazole sodium concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[3][7][16]

Experimental Workflow





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Caption: Step-by-step workflow for the cell-based H+/K+ ATPase inhibition assay.



Data Presentation

The quantitative data generated from this assay can be summarized in a clear and structured format for easy comparison of the efficacy of different proton pump inhibitors.

Compound	IC50 (μM) in Cell-Based Assay	Maximum Inhibition (%)
Ilaprazole Sodium	Expected in the low micromolar to nanomolar range	>95%
Omeprazole (Control)	Literature value	>95%
Vehicle Control	N/A	0%

Note: The IC50 value for Ilaprazole in a cell-free assay using rabbit parietal cell preparations has been reported to be 6.0 μ M.[3] The IC50 in a whole-cell assay may differ and should be determined experimentally.

Conclusion

This application note provides a comprehensive framework for developing and implementing a cell-based assay to screen for the efficacy of **Ilaprazole sodium** and other H+/K+ ATPase inhibitors. The use of a stable recombinant cell line and a fluorescent intracellular pH indicator allows for a robust, reproducible, and high-throughput compatible screening platform. This assay can be a valuable tool in the discovery and development of new therapies for acid-related disorders.

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Methodological & Application





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